BRD9757

Vue d'ensemble

Description

La désacétylase d'histone 6 est une enzyme qui joue un rôle crucial dans la régulation de l'expression génique en supprimant les groupes acétyle des protéines histones, affectant ainsi la structure de la chromatine et la transcription génique . BRD 9757 est connu pour sa forte sélectivité envers la désacétylase d'histone 6 par rapport aux autres désacétylases d'histones .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de BRD 9757 implique la préparation du N-Hydroxy-1-cyclopentène-1-carboxamide. La voie de synthèse détaillée et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. On sait que le composé est synthétisé par une série de réactions chimiques impliquant la formation du cycle cyclopentène et l'hydroxylation et la carboxamidation ultérieures .

Méthodes de production industrielle : Les méthodes de production industrielle de BRD 9757 ne sont pas explicitement documentées. En général, ces composés sont produits dans des laboratoires de synthèse chimique spécialisés dans des conditions contrôlées pour assurer une grande pureté et un rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions : BRD 9757 subit principalement des réactions d'inhibition avec la désacétylase d'histone 6. Il augmente sélectivement les niveaux de tubuline acétylée sans affecter l'acétylation des histones .

Réactifs et conditions courants : Le composé est utilisé dans divers tests in vitro pour étudier ses effets inhibiteurs sur la désacétylase d'histone 6. Les réactifs courants comprennent des lignées cellulaires telles que les cellules HeLa, et les conditions impliquent généralement une incubation à des concentrations spécifiques (par exemple, 10 à 30 micromolaires) pendant une période définie (par exemple, 24 heures) .

Principaux produits formés : Le principal produit formé par la réaction de BRD 9757 avec la désacétylase d'histone 6 est la tubuline acétylée .

4. Applications de la recherche scientifique

BRD 9757 a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

BRD 9757 exerce ses effets en inhibant sélectivement la désacétylase d'histone 6. L'inhibition de la désacétylase d'histone 6 conduit à une augmentation des niveaux de tubuline acétylée, ce qui affecte la dynamique des microtubules et les processus cellulaires tels que la motilité cellulaire et le transport intracellulaire . Le composé n'affecte pas de manière significative l'acétylation des protéines histones, ce qui le rend hautement sélectif pour la désacétylase d'histone 6 .

Applications De Recherche Scientifique

BRD 9757 has several scientific research applications, including but not limited to:

Mécanisme D'action

BRD 9757 exerts its effects by selectively inhibiting histone deacetylase 6. The inhibition of histone deacetylase 6 leads to an increase in the levels of acetylated tubulin, which affects microtubule dynamics and cellular processes such as cell motility and intracellular transport . The compound does not significantly affect the acetylation of histone proteins, making it highly selective for histone deacetylase 6 .

Comparaison Avec Des Composés Similaires

BRD 9757 est unique en raison de sa forte sélectivité pour la désacétylase d'histone 6 par rapport aux autres désacétylases d'histones. Les composés similaires comprennent :

Vorinostat (SAHA) : Un inhibiteur pan-désacétylase d'histones ayant une activité inhibitrice contre plusieurs désacétylases d'histones, notamment la désacétylase d'histone 1, 2, 3, 6, 7 et 11.

Chlorhydrate de CRA-026440 : Un inhibiteur de la désacétylase d'histones à large spectre ayant une activité contre plusieurs désacétylases d'histones, notamment la désacétylase d'histone 1, 2, 3, 6, 8 et 10.

BRD 9757 se distingue par son inhibition spécifique de la désacétylase d'histone 6, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de cette enzyme .

Activité Biologique

BRD9757 is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family known for its role in various biological processes, including cell proliferation, apoptosis, and neurodegenerative diseases. This compound has garnered attention due to its unique binding characteristics and selectivity profile.

This compound operates primarily through the inhibition of HDAC6, which is involved in the deacetylation of non-histone proteins, particularly α-tubulin. The inhibition of HDAC6 leads to increased acetylation levels of α-tubulin, impacting microtubule dynamics and cellular functions. Unlike traditional HDAC inhibitors that contain a zinc-binding group (ZBG) with a capping structure, this compound lacks this feature, which contributes to its distinct binding properties and selectivity for HDAC6 over other HDAC isoforms.

Binding Characteristics

Recent studies employing molecular dynamics simulations have elucidated the binding interactions of this compound with HDAC6. The compound demonstrates a unique binding mechanism compared to other inhibitors. The analysis indicates that while the residues in the binding site remain consistent across different HDAC isoforms, the conformational rearrangements and binding-free energies vary significantly between this compound and other compounds like Tubastatin A .

Selectivity Profile

This compound exhibits a potent inhibitory effect on HDAC6 with an IC50 value of approximately 30 nM. In contrast, its potency against class I HDACs (HDAC1, 2, 3, and 8) is significantly lower, with IC50 values ranging from 0.638 to 1.79 µM. The compound shows minimal activity against class IIa HDACs (HDAC4, 5, 7, and 9), with IC50 values exceeding 12 µM . This selectivity makes this compound a valuable tool for investigating the specific roles of HDAC6 in various biological contexts.

Case Studies

- Impact on Tubulin Acetylation : In HeLa cells treated with this compound at concentrations of 10 and 30 µM for 24 hours, significant upregulation of α-tubulin acetylation was observed without affecting histone H3 acetylation levels. This contrasts with other HDAC6 inhibitors that induce broader acetylation changes .

- Potential Therapeutic Applications : Given its selective inhibition profile, this compound is being explored as a therapeutic agent in conditions associated with HDAC6 dysregulation, such as chronic myeloid leukemia (CML) and neurodegenerative diseases. The overexpression of HDAC6 in leukemic stem cells suggests that targeting this enzyme may provide a novel approach to treatment .

Comparative Analysis Table

| Compound | Target | IC50 (µM) | Effect on α-Tubulin Acetylation | Effect on Histone H3 Acetylation |

|---|---|---|---|---|

| This compound | HDAC6 | 0.030 | Upregulated | No significant change |

| Tubastatin A | HDAC6 | 0.100 | Upregulated | Increased |

| SAHA | Pan-HDAC | ~0.500 | Variable | Increased |

Propriétés

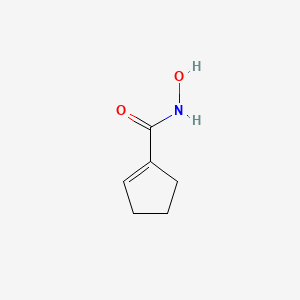

IUPAC Name |

N-hydroxycyclopentene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYGSXXWQSXKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423058-85-8 | |

| Record name | 1423058-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.